molecular formula C11H20ClNO2 B2781238 1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride CAS No. 2377035-45-3

1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride

Cat. No.: B2781238
CAS No.: 2377035-45-3
M. Wt: 233.74
InChI Key: ZIKXLRYJKMUZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its spirocyclic scaffold, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach is the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride is unique due to its specific combination of a nitrogen atom in the spiro ring and a carboxylic acid group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)9-4-7-11(12-8-9)5-2-1-3-6-11;/h9,12H,1-8H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXLRYJKMUZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.